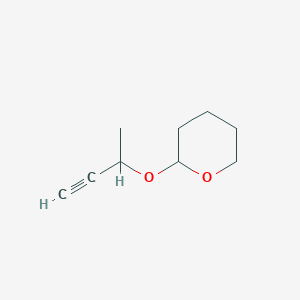

2-(3-Butyn-2-yloxy)tetrahydropyran

Description

2-(3-Butyn-2-yloxy)tetrahydropyran (CAS 40365-61-5) is a heterocyclic ether derivative featuring a tetrahydropyran ring substituted with a 3-butynyloxy group. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol . The compound is characterized by a chair conformation typical of tetrahydropyran derivatives, with the butynyloxy group introducing steric and electronic effects that influence its reactivity and physical properties . It is commonly utilized in organic synthesis as a protective group for alcohols or as an intermediate in pharmaceuticals and agrochemicals .

Properties

CAS No. |

57188-99-5 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-but-3-yn-2-yloxyoxane |

InChI |

InChI=1S/C9H14O2/c1-3-8(2)11-9-6-4-5-7-10-9/h1,8-9H,4-7H2,2H3 |

InChI Key |

NCRMIONWUHXVIT-UHFFFAOYSA-N |

SMILES |

CC(C#C)OC1CCCCO1 |

Canonical SMILES |

CC(C#C)OC1CCCCO1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary and most established method for synthesizing this compound involves the acid-catalyzed etherification of 2-methyl-3-butyn-2-ol with dihydropyran (DHP). This reaction forms the tetrahydropyranyl ether protecting group on the alkyne-containing alcohol.

- Reaction:

2-methyl-3-butyn-2-ol + dihydropyran → this compound - Catalyst: Typically a mild acid catalyst such as p-toluenesulfonic acid (p-TsOH) or other Lewis acids

- Solvent: Often carried out in anhydrous solvents like dichloromethane or ether

- Conditions: Ambient temperature to slightly elevated temperatures under anhydrous conditions to prevent hydrolysis

- Yield: High yields reported, typically above 85% with proper control of reaction parameters

This method is widely used due to its simplicity, mild conditions, and the stability of the THP ether protecting group formed.

Alternative and Multi-Step Synthetic Routes

In more complex synthetic schemes, especially in stereoselective total synthesis contexts, the compound or its derivatives are prepared via multi-step sequences involving:

- Reduction and Protection: Starting from precursors like (R)-3-hydroxybutyric acid methyl ester, reduction with iBu2AlH followed by protection of the hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl) to afford intermediates.

- Cross-Coupling Reactions: Use of organometallic intermediates such as 3-zinco-2-buten-1-ol prepared via reduction and zincation steps, which are then cross-coupled with tetrahydropyranyl-protected alkynes using palladium catalysts (Pd2(dba)3) and phosphine ligands to yield the target compounds with high purity and stereoselectivity.

- These routes are more elaborate but allow for precise stereochemical control and incorporation of the this compound moiety into complex molecules.

Industrial Scale Preparation

Industrial production employs the same fundamental etherification reaction but optimizes parameters for scale, yield, and purity:

- Reaction Optimization: Adjusting catalyst loading, temperature, and reaction time to maximize throughput and minimize side reactions.

- Purification: Use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity suitable for pharmaceutical or specialty chemical applications.

Detailed Reaction Conditions and Data

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 2-methyl-3-butyn-2-ol and dihydropyran | Molar ratio often 1:1 to 1:1.2 |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Lewis acid | Catalytic amounts (0.05–0.1 equiv.) |

| Solvent | Anhydrous dichloromethane or diethyl ether | Dry conditions essential to avoid hydrolysis |

| Temperature | 0 to 25 °C | Room temperature preferred |

| Reaction Time | 1 to 4 hours | Monitored by TLC or GC-MS |

| Yield | 85–95% | High yields with minimal by-products |

| Purification | Column chromatography or distillation | Ensures removal of unreacted starting materials and side products |

Mechanistic Insights

The reaction proceeds via acid-catalyzed ring-opening of dihydropyran by the nucleophilic alcohol oxygen of 2-methyl-3-butyn-2-ol, forming the stable tetrahydropyranyl ether. The THP group serves as a protecting group for the alcohol, stable under neutral and basic conditions but removable under mild acidic conditions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed etherification | 2-methyl-3-butyn-2-ol + dihydropyran + acid catalyst | Simple, high yield, mild conditions | Requires anhydrous conditions |

| Multi-step synthesis with cross-coupling | Organometallic intermediates, Pd catalyst, phosphine ligands | High stereoselectivity, purity | More complex, multi-step process |

| Industrial scale synthesis | Optimized acid catalysis, HPLC purification | Scalable, high purity | Requires process optimization |

Chemical Reactions Analysis

Types of Reactions

2-(3-Butyn-2-yloxy)tetrahydropyran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

Substitution: The THP group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Acidic or basic conditions can facilitate the substitution of the THP group.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various functionalized derivatives depending on the substituent used.

Scientific Research Applications

Synthesis Applications

1. Synthesis of Bioactive Compounds

2-(3-Butyn-2-yloxy)tetrahydropyran is primarily utilized as a reagent in the synthesis of various biologically active compounds:

- Phomoidride D : This compound is a bridged, polycyclic natural product known for its ability to inhibit squalene synthase, making it a candidate for antihypercholesterolemic agents. The synthesis involves using this compound as a key intermediate, demonstrating its importance in developing cholesterol-lowering medications .

- Rugulactone : Isolated from Cryptocarya rugulosa, rugulactone exhibits various biological activities, including potential anti-inflammatory effects. The synthesis of rugulactone also employs this compound, highlighting its utility in natural product chemistry .

Medicinal Chemistry

2. HIV Protease Inhibitors

Recent studies have explored the application of tetrahydropyran derivatives, including those derived from this compound, in the design of HIV protease inhibitors. These inhibitors are crucial for treating HIV infections by preventing viral replication. For instance, modifications of tetrahydropyran structures have shown promising inhibitory activity against multidrug-resistant strains of HIV .

Research Case Studies

Case Study 1: Antihypercholesterolemic Agents

In a study focusing on the synthesis of Phomoidride D, researchers demonstrated that the incorporation of this compound significantly enhanced the yield and purity of the final product. The study highlighted the compound’s role in facilitating complex reactions that lead to biologically relevant structures .

Case Study 2: Antiviral Activity

Another research effort investigated the antiviral properties of tetrahydropyran derivatives against HIV. The findings indicated that compounds derived from this compound exhibited low nanomolar activity against HIV protease, suggesting potential therapeutic applications for these derivatives in combating HIV infections .

Mechanism of Action

The mechanism of action of 2-(3-Butyn-2-yloxy)tetrahydropyran involves the reactivity of the THP group and the alkyne moiety. The THP group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The alkyne moiety can undergo various reactions, such as cycloaddition and coupling reactions, to form more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Structural and Functional Analysis

Chain Length and Steric Effects: The pentynyloxy analog (C₁₀H₁₆O₂) has an extended alkyne chain compared to this compound. The sulfonyl-containing derivative (C₁₇H₂₆O₄S) introduces significant steric bulk and polarity due to the sulfonyl group, altering solubility and reactivity. Its higher molecular weight (326.45 g/mol) makes it less volatile and more suited for solid-phase synthesis .

Reactivity and Stability: The butynyloxy group in the parent compound provides a terminal alkyne, enabling click chemistry (e.g., Huisgen cycloaddition). This contrasts with the sulfonyl derivative, where the sulfonyl group directs electrophilic substitutions .

The butynyloxy substituent likely reduces volatility due to increased molecular weight.

Analytical Differentiation :

- GC-MS : The parent compound (m/z 154) can be distinguished from the pentynyloxy analog (m/z 168) via molecular ion peaks. The sulfonyl derivative (m/z 326) would require LC-MS due to its lower volatility .

- NMR : The butynyloxy group’s terminal proton (δ ~2.5 ppm in ¹H NMR) contrasts with the pentynyloxy group’s internal alkynyl protons (δ ~1.8–2.0 ppm) .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Condition | Example Parameters | Yield Improvement Tips |

|---|---|---|

| Solvent | THF, 2-MeTHF, anhydrous ether | Ensure strict anhydrous conditions |

| Temperature | 0°C to room temperature | Slow addition of reagents at low T |

| Purification | Column chromatography (SiO₂) | Use gradient elution (hexane:EtOAc) |

| Catalysts/Additives | NaH, n-BuLi | Optimize stoichiometry (1.1–1.5 eq) |

For scalability, prioritize column chromatography for purity (>95%) .

Basic Question: How can researchers purify this compound effectively while minimizing degradation?

Methodological Answer:

Purification challenges arise from the compound’s sensitivity to moisture and heat. Recommended steps:

Extraction : Use ethyl acetate or dichloromethane to isolate the product from aqueous layers, followed by brine washes to remove polar impurities .

Chromatography : Employ silica gel columns with inert solvents (e.g., petroleum ether/EtOAc). For oxygen-sensitive intermediates, add 1% triethylamine to the mobile phase .

Crystallization : If applicable, use hexane/EtOAc mixtures at low temperatures to induce crystallization .

Critical Note: Monitor reaction progress via TLC (Rf ~0.3–0.5 in 5:1 hexane:EtOAc) to avoid over-purification .

Basic Question: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for pyran ring protons (δ 3.5–4.5 ppm) and propargyl signals (δ 2.0–2.5 ppm). Splitting patterns confirm stereochemistry .

- ¹³C NMR : Pyran carbons (δ 60–80 ppm) and alkyne carbons (δ 70–90 ppm) .

- IR Spectroscopy : Alkyne C≡C stretch (~2100 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .

- HRMS : Confirm molecular formula (e.g., C₉H₁₂O₂ requires m/z 152.0837) .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Peaks/Bands | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.75 (m, 1H, pyran) | Axial vs. equatorial proton positioning |

| IR | 2110 cm⁻¹ (C≡C) | Confirms propargyl group |

Advanced Question: What mechanistic insights explain the regioselectivity in cycloaddition reactions involving this compound?

Methodological Answer:

Regioselectivity in [2+2+2] cycloadditions is governed by:

- Electron-Deficient Alkynes : The propargyl ether group acts as a dienophile, favoring endo transition states .

- Steric Effects : Bulky substituents on the pyran ring direct attack to less hindered positions .

- Catalytic Control : Chiral cobalt or iron catalysts induce asymmetry via π-orbital interactions, as shown in spiroketal syntheses .

Case Study : In asymmetric cycloadditions, Co-catalyzed systems achieve >90% enantiomeric excess (ee) by stabilizing specific transition states .

Advanced Question: How can stereochemical outcomes be controlled during the synthesis of tetrahydropyran derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-propargyl alcohols to dictate configuration at the propargyloxy center .

- Catalytic Asymmetric Synthesis : Iron-based catalysts with bisoxazoline ligands enforce ee >85% in pyran ring formation .

- Epoxide Intermediates : Ring-opening of epoxides (e.g., 2-((R)-Oxiran-2-yl)methoxy derivatives) with Grignard reagents retains stereochemistry .

Key Tip : Monitor diastereomer ratios via chiral HPLC or NOE NMR experiments .

Advanced Question: What computational methods are effective for predicting reaction pathways and stability of this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize transition-state geometries at the B3LYP/6-31G* level to predict activation energies .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. 2-MeTHF) on reaction rates .

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys predict feasible routes by analyzing >10⁶ reactions .

Example : AI models identified propargyl bromide as a superior electrophile over chlorides due to lower ΔG‡ values .

Advanced Question: How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

- Reproducibility Checks : Verify solvent purity, inert atmosphere integrity, and catalyst activity.

- Data Cross-Validation : Compare HRMS/NMR with published spectra (e.g., NIST Chemistry WebBook) .

- Controlled Replicates : Conduct triplicate reactions under standardized conditions to isolate variables (e.g., humidity, light exposure) .

Case Study : Discrepancies in dihydro-2H-pyran yields (40–75%) were traced to residual water in THF; strict anhydrous protocols improved consistency .

Advanced Question: What strategies evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Screen for anti-inflammatory activity via COX-2 inhibition (IC₅₀) or cytotoxicity using MTT assays .

- ADME Profiling : Assess metabolic stability in liver microsomes and plasma protein binding .

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina .

Example : Thioformamide derivatives showed nanomolar affinity for hypertension targets, validated by in vivo rat models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.